Home > Products > Screening Compounds P61090 > 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one
4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one - 81047-99-6

4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one

Catalog Number: EVT-263785
CAS Number: 81047-99-6
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CGP 12177 is a benzimidazole that is benzimidazol-2-one substituted at position 4 by a 3-(tert-butylamino)-2-hydroxypropoxy group. It has a role as a beta-adrenergic antagonist. It is a member of benzimidazoles, an aromatic ether, a secondary amino compound and a secondary alcohol.

Prenalterol

  • Compound Description: Prenalterol is a selective β1-adrenoceptor agonist. [] It increases heart rate by stimulating β1-adrenoceptors. []
  • Relevance: Prenalterol was used as a pharmacological tool in research to study the effects of β1-adrenoceptor stimulation in comparison to 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A), which exhibits both agonist and antagonist activity at β1-adrenoceptors. []

Fenoterol

  • Compound Description: Fenoterol is a selective β2-adrenoceptor agonist. [] It causes a decrease in blood pressure by stimulating β2-adrenoceptors. []
  • Relevance: Fenoterol was used alongside prenalterol in research to characterize the effects of selective β1- and β2-adrenoceptor agonists in contrast to the effects of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A). []

Isoprenaline

  • Compound Description: Isoprenaline is a non-selective β-adrenoceptor agonist, acting on both β1- and β2-adrenoceptors. [, , , , , , , , , ] It is known to increase heart rate and decrease blood pressure. [, ]
  • Relevance: Isoprenaline served as a reference compound for comparing the potency and efficacy of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor agonists. [, , , , , , , , ]

BRL 37344

  • Relevance: BRL 37344 was frequently compared to 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) to investigate the potential role of β3-adrenoceptors and to differentiate their effects from those mediated by other β-adrenoceptor subtypes. [, , , , , , , , ]

ZD 2079

  • Compound Description: ZD 2079 is a β3-adrenoceptor agonist. [, , , ]
  • Relevance: Similar to BRL 37344, ZD 2079 was used in conjunction with 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) to study the potential involvement of β3-adrenoceptors in various physiological responses. [, , , ]

CL 316243

  • Compound Description: CL 316243 [disodium 5-[(2R)-2-([(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino)propyl]-1,3-benzodioxole-2,2-dicarboxylate] is a selective β3-adrenoceptor agonist. [, , , , , , , ] It has been used to induce thermogenesis in brown adipose tissue. [, ]
  • Relevance: CL 316243 served as a reference compound to compare the pharmacological profiles of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β3-adrenoceptor agonists, particularly in studies investigating the potential presence of atypical β-adrenoceptors. [, , , , , , , ]

Cyanopindolol

  • Compound Description: Cyanopindolol is a non-selective β-adrenoceptor antagonist that also exhibits partial agonist activity at β-adrenoceptors, including the putative β3-adrenoceptor. [, , , , , , ] It has been reported to increase heart rate in certain experimental settings. []
  • Relevance: Cyanopindolol shares similarities with 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) in terms of its ability to act as both an antagonist and an agonist at β-adrenoceptors. [, , , , , , ] Research has focused on differentiating their actions at different β-adrenoceptor subtypes, including the putative β3-adrenoceptor. [, , , , , , ]

SR 58611A

  • Compound Description: SR 58611A is a β3-adrenoceptor agonist. [, ]
  • Relevance: SR 58611A was another β3-adrenoceptor agonist used in studies exploring the pharmacology of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and the role of β3-adrenoceptors in various tissues. [, ]

Propranolol

  • Compound Description: Propranolol is a non-selective β-adrenoceptor antagonist, blocking both β1- and β2-adrenoceptors. [, , , , , , , , , , , ]
  • Relevance: Propranolol was extensively used in research to block the effects of endogenous catecholamines and to assess the selectivity of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor ligands for different β-adrenoceptor subtypes. [, , , , , , , , , , , ]

ICI 118551

  • Compound Description: ICI 118551 is a selective β2-adrenoceptor antagonist. [, , , , , , , ]
  • Relevance: ICI 118551 was employed as a pharmacological tool to block β2-adrenoceptor-mediated effects and to differentiate them from the actions of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor ligands. [, , , , , , , ]

Bupranolol

  • Compound Description: Bupranolol is a non-selective β-adrenoceptor antagonist. [, , , , , , ] It has been suggested to have antagonist activity at putative β4-adrenoceptors. []
  • Relevance: Bupranolol was used to block β-adrenoceptor-mediated effects and to investigate the potential involvement of atypical β-adrenoceptors, including the putative β4-adrenoceptor, in the actions of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A). [, , , , , , ]

CGP 20712A

  • Compound Description: CGP 20712A is a selective β1-adrenoceptor antagonist. [, , , , , , , , ]
  • Relevance: CGP 20712A was utilized to selectively block β1-adrenoceptors in research aiming to elucidate the role of different β-adrenoceptor subtypes in the effects of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor ligands. [, , , , , , , , ]

SR 59230A

  • Compound Description: SR 59230A is a β3-adrenoceptor antagonist. [, , , , ] It has also been shown to have antagonist activity at α1-adrenoceptors. []
  • Relevance: SR 59230A was used to block β3-adrenoceptors and to assess the contribution of β3-adrenoceptors to the effects of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor ligands. [, , , , ]

ZM 215001

  • Compound Description: ZM 215001 is an atypical β-adrenoceptor agonist. []
  • Relevance: ZM 215001 was studied alongside 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) to investigate the potential existence of atypical β-adrenoceptors and to characterize their pharmacological properties. []

Salbutamol

  • Compound Description: Salbutamol is a selective β2-adrenoceptor agonist. [, , ]
  • Relevance: Salbutamol was used as a reference compound for β2-adrenoceptor stimulation and to compare its effects with those of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor agonists. [, , ]

Noradrenaline

  • Compound Description: Noradrenaline is an endogenous catecholamine that acts as an agonist at both α- and β-adrenoceptors. [, , , , , ] It is known to increase heart rate and blood pressure. []
  • Relevance: Noradrenaline was used as a reference compound to compare the potency and efficacy of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor agonists and antagonists. [, , , , , ]

Adrenaline

  • Compound Description: Adrenaline is an endogenous catecholamine that acts as an agonist at both α- and β-adrenoceptors. [, ] It stimulates various physiological responses, including increased heart rate and blood pressure. []
  • Relevance: Adrenaline was used in research to compare its effects with those of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor ligands. [, ]

Phenylephrine

  • Compound Description: Phenylephrine is a selective α1-adrenoceptor agonist. [, , , , , ] It is known to increase blood pressure. []
  • Relevance: Phenylephrine was used to induce vasoconstriction in vascular studies, allowing for the assessment of the relaxant effects of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) and other β-adrenoceptor agonists. [, , , , , ]

Dihydroalprenolol

  • Compound Description: Dihydroalprenolol is a non-selective β-adrenoceptor antagonist. [, ] It has been used as a radioligand for binding studies. []
  • Relevance: Dihydroalprenolol was compared to 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) in binding studies to assess their relative affinities for β-adrenoceptors and their suitability as radioligands for characterizing β-adrenoceptor populations. []

Atenolol

  • Compound Description: Atenolol is a selective β1-adrenoceptor antagonist. []
  • Relevance: Atenolol was used to characterize the β-adrenoceptor subtype population in human fat cells in comparison to 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A). []

Betaxolol

  • Compound Description: Betaxolol is a selective β1-adrenoceptor antagonist. []
  • Relevance: Betaxolol was used alongside atenolol to investigate the presence of β1-adrenoceptors in human fat cells, providing further evidence for the selectivity of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) for β-adrenoceptors. []

Timolol

  • Compound Description: Timolol is a non-selective β-adrenoceptor antagonist. []
  • Relevance: Timolol was used to determine non-specific binding in experiments utilizing 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177A) as a radioligand for binding studies. []
Source and Classification

This compound falls under the category of benzimidazole derivatives, which are known for various biological activities. It has been synthesized and studied extensively in pharmacological contexts, particularly for its effects on adrenergic receptors. The synthesis of this compound has been documented in multiple studies, highlighting its relevance in both medicinal chemistry and radiopharmaceutical applications .

Synthesis Analysis

The synthesis of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate benzimidazole precursor, which undergoes modification to introduce the tert-butylamino and hydroxypropoxy groups.
  2. Reagents and Conditions: Common reagents include alkylating agents for introducing the tert-butyl group and hydroxylation agents to form the hydroxypropoxy moiety. The reactions are often conducted under controlled temperatures and specific pH conditions to optimize yield.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted materials and by-products .

Detailed methodologies can vary, but literature suggests that modifications of existing benzimidazole structures can yield high-purity products suitable for biological testing .

Molecular Structure Analysis

The molecular structure of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one can be described by its core components:

  • Benzimidazole Ring: The central structure is a fused ring system consisting of a benzene ring and an imidazole ring, which contributes to its biological activity.
  • Functional Groups: The presence of a tert-butylamino group enhances lipophilicity, potentially increasing membrane permeability. The hydroxypropoxy group may play a crucial role in receptor binding affinity.

Structural Data

  • Molecular Formula: C14H20N2O3
  • Molecular Weight: Approximately 252.32 g/mol
  • 3D Structure: Computational modeling can provide insights into the spatial arrangement of atoms, which is critical for understanding interactions with adrenergic receptors .
Chemical Reactions Analysis

4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one participates in various chemical reactions primarily related to its interactions with biological systems:

  1. Receptor Binding: The compound acts as an antagonist by binding to β-adrenoceptors, inhibiting their activation by endogenous catecholamines like epinephrine and norepinephrine.
  2. Metabolism Studies: Research indicates that this compound undergoes metabolic transformations that can be tracked using radiolabeled variants, allowing for detailed pharmacokinetic studies .
  3. Analytical Techniques: Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate reaction pathways and metabolic products .
Mechanism of Action

The mechanism of action of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one primarily involves:

  1. Adrenergic Receptor Antagonism: By selectively binding to β1 and β2 adrenergic receptors, the compound inhibits their activation, leading to decreased heart rate and contractility.
  2. Signal Transduction Modulation: This antagonism affects downstream signaling pathways involving cyclic adenosine monophosphate (cAMP), ultimately altering physiological responses associated with adrenergic stimulation.

Relevant Data

Studies have demonstrated that this compound exhibits a high affinity for both receptor subtypes, making it a valuable tool in understanding adrenergic signaling in cardiac tissues .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

The melting point, boiling point, and other thermodynamic properties are essential for practical applications in drug formulation and delivery .

Applications

4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one has several scientific applications:

  1. Pharmacological Research: Used extensively in studies investigating the role of adrenergic receptors in cardiovascular physiology and pathology.
  2. Radiopharmaceutical Development: Its radiolabeled derivatives are utilized in positron emission tomography (PET) imaging to study receptor distribution and function in vivo.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting adrenergic pathways, particularly in treating cardiovascular diseases .

Properties

CAS Number

81047-99-6

Product Name

4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19)

InChI Key

UMQUQWCJKFOUGV-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O

Solubility

Soluble in DMSO, not in water

Synonyms

4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one hydrochloride, (+-)-isomer
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (+-)-isomer
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (R)-isomer
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (S)-isomer
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, 2-(11)C-labeled
CGP 12177
CGP 12177A
CGP-12177
CGP-12177A
TBHPBO

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.